molecular formula C38H71NO2 B12905634 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione CAS No. 84753-09-3

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione

Cat. No.: B12905634
CAS No.: 84753-09-3
M. Wt: 574.0 g/mol
InChI Key: PQNJPWTVYGXVTK-OWWNRXNESA-N
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Description

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione typically involves the condensation of hexadec-2-enoyl-CoA with octadecylamine under specific reaction conditions. The reaction is carried out in the presence of a catalyst, such as hydrogen bis(oxalato)borate, which facilitates the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The alkyl chains can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexadec-2-enyl)-1-octadecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of long alkyl chains. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84753-09-3

Molecular Formula

C38H71NO2

Molecular Weight

574.0 g/mol

IUPAC Name

3-[(E)-hexadec-2-enyl]-1-octadecylpyrrolidine-2,5-dione

InChI

InChI=1S/C38H71NO2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39-37(40)35-36(38(39)41)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h29,31,36H,3-28,30,32-35H2,1-2H3/b31-29+

InChI Key

PQNJPWTVYGXVTK-OWWNRXNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)C/C=C/CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)CC(C1=O)CC=CCCCCCCCCCCCCC

Origin of Product

United States

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